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Compound of Interest

Compound Name: 6-Fluoro-pyrazine-2-carbonitrile

Cat. No.: B3131700 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 6-Fluoro-
pyrazine-2-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials

science. The document details predicted Nuclear Magnetic Resonance (NMR) data, expected

Infrared (IR) spectroscopic features, and anticipated Mass Spectrometry (MS) fragmentation

patterns. Furthermore, it outlines comprehensive experimental protocols for acquiring such

data, ensuring reproducibility and accuracy in research and development settings.

Molecular Structure and Properties
IUPAC Name: 6-fluoropyrazine-2-carbonitrile

Molecular Formula: C₅H₂FN₃

Molecular Weight: 123.09 g/mol [1]

CAS Number: 356783-46-5

Spectroscopic Data
The following sections present the predicted and expected spectroscopic data for 6-Fluoro-
pyrazine-2-carbonitrile. Due to the limited availability of public experimental spectra, the NMR

data is based on computational predictions, while the IR and MS data are inferred from the

known behavior of similar chemical structures.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. The predicted ¹H and ¹³C NMR data for 6-Fluoro-pyrazine-2-carbonitrile are

summarized below.

Table 1: Predicted ¹H NMR Data for 6-Fluoro-pyrazine-2-carbonitrile

Chemical Shift (ppm) Multiplicity Assignment

~8.8 d H-3

~8.6 s H-5

Table 2: Predicted ¹³C NMR Data for 6-Fluoro-pyrazine-2-carbonitrile

Chemical Shift (ppm) Multiplicity Assignment

~160 d C-6

~150 d C-3

~145 s C-5

~130 s C-2

~115 s CN

Note: Predicted chemical shifts are estimates and may vary from experimental values. 'd'

denotes a doublet, and 's' denotes a singlet.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The

expected characteristic IR absorption bands for 6-Fluoro-pyrazine-2-carbonitrile are listed

below.

Table 3: Expected IR Absorption Bands for 6-Fluoro-pyrazine-2-carbonitrile
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Weak-Medium Aromatic C-H stretch

~2240-2220 Strong C≡N (nitrile) stretch

~1600-1450 Medium-Strong
Pyrazine ring C=N and C=C

stretches

~1250-1000 Strong C-F stretch

~900-700 Medium-Strong
Aromatic C-H out-of-plane

bending

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 6-Fluoro-pyrazine-2-carbonitrile, Electron Ionization (EI) is a suitable

method.

Table 4: Expected Mass Spectrometry Data for 6-Fluoro-pyrazine-2-carbonitrile

m/z Interpretation

123 Molecular ion [M]⁺

96 [M - HCN]⁺

75 [M - FCN]⁺ or [C₄H₂N₂]⁺

Experimental Protocols
The following are detailed protocols for acquiring NMR, IR, and Mass Spec data for 6-Fluoro-
pyrazine-2-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:
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6-Fluoro-pyrazine-2-carbonitrile sample

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

5 mm NMR tubes

Pipettes

Vortex mixer

Procedure:

Sample Preparation:

Accurately weigh approximately 5-10 mg of 6-Fluoro-pyrazine-2-carbonitrile.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆) in a clean, dry vial.

Gently vortex the vial to ensure the sample is fully dissolved.

Using a pipette, transfer the solution into a clean 5 mm NMR tube.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition

time, relaxation delay).

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be

required for ¹³C due to its lower natural abundance.

Fourier-Transform Infrared (FTIR) Spectroscopy
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Objective: To obtain the infrared spectrum of the solid sample.

Materials:

6-Fluoro-pyrazine-2-carbonitrile sample

Potassium bromide (KBr), spectroscopy grade

Agate mortar and pestle

Pellet press

FTIR spectrometer

Procedure:

Sample Preparation (KBr Pellet Method):

Place a small amount (~1-2 mg) of 6-Fluoro-pyrazine-2-carbonitrile and approximately

100-200 mg of dry KBr powder into an agate mortar.

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press die.

Apply pressure to the die using a hydraulic press to form a transparent or translucent

pellet.

Data Acquisition:

Place the KBr pellet into the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern using Electron

Ionization Mass Spectrometry (EI-MS).

Materials:

6-Fluoro-pyrazine-2-carbonitrile sample

Volatile solvent (e.g., methanol or dichloromethane)

Mass spectrometer with an EI source

Procedure:

Sample Introduction:

Dissolve a small amount of the sample in a volatile solvent.

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or

through a gas chromatograph (GC) inlet.

Data Acquisition:

The sample is vaporized in the ion source.

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70

eV), causing ionization and fragmentation.

The resulting positive ions are accelerated and separated by the mass analyzer according

to their mass-to-charge ratio (m/z).

A mass spectrum is generated by plotting the relative abundance of the ions as a function

of their m/z ratio.

Workflow Visualization
The general workflow for the spectroscopic analysis of a chemical compound like 6-Fluoro-
pyrazine-2-carbonitrile is depicted in the following diagram.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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